(4-Anilinopyridin-3-yl)methanol
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Overview
Description
(4-Anilinopyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It is characterized by the presence of an aniline group attached to a pyridine ring, which is further substituted with a methanol group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Anilinopyridin-3-yl)methanol typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 4-position.
Reduction of Nitro Group: The nitro group is then reduced to an aniline group using reducing agents such as iron or hydrogen in the presence of a catalyst.
Methylation: The aniline group is methylated to form the methanol derivative at the 3-position.
Industrial Production Methods: In an industrial setting, the production of This compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
(4-Anilinopyridin-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions at the aniline or pyridine ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced aniline derivatives.
Substitution Products: Various substituted pyridine and aniline derivatives.
Scientific Research Applications
(4-Anilinopyridin-3-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(4-Anilinopyridin-3-yl)methanol: can be compared with other similar compounds such as 4-aminopyridine-3-methanol and 3-anilinopyridine-4-methanol . These compounds share structural similarities but differ in the position of the substituents on the pyridine ring. The uniqueness of This compound lies in its specific arrangement of functional groups, which influences its chemical reactivity and biological activity.
Comparison with Similar Compounds
4-aminopyridine-3-methanol
3-anilinopyridine-4-methanol
2-aminopyridine-3-methanol
3-aminopyridine-4-methanol
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(4-anilinopyridin-3-yl)methanol |
InChI |
InChI=1S/C12H12N2O/c15-9-10-8-13-7-6-12(10)14-11-4-2-1-3-5-11/h1-8,15H,9H2,(H,13,14) |
InChI Key |
AFSLMBSXVPMKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)CO |
Origin of Product |
United States |
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